molecular formula C4H6O3S B3153816 1-oxothietane-3-carboxylic acid CAS No. 766-14-3

1-oxothietane-3-carboxylic acid

Cat. No.: B3153816
CAS No.: 766-14-3
M. Wt: 134.16 g/mol
InChI Key: BAPWHRLTLDYYSF-UHFFFAOYSA-N
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Description

1-Oxothietane-3-carboxylic acid is a unique organic compound characterized by its thietane ring structure, which includes a sulfur atom. This compound is notable for its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. Its distinct structure and reactivity make it a subject of interest for researchers.

Biochemical Analysis

Biochemical Properties

Thietane-3-carboxylic acid 1-oxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . The nature of these interactions often involves the oxidation of the sulfur atom within the thietane ring, leading to the formation of sulfoxides and sulfones .

Cellular Effects

Thietane-3-carboxylic acid 1-oxide influences various cellular processes. It has been shown to affect cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can modulate gene expression by altering the activity of transcription factors that respond to oxidative stress . Additionally, thietane-3-carboxylic acid 1-oxide impacts cellular metabolism by influencing the activity of enzymes involved in the tricarboxylic acid (TCA) cycle .

Molecular Mechanism

The molecular mechanism of thietane-3-carboxylic acid 1-oxide involves its interaction with biomolecules through the formation of covalent bonds. This compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . For example, it can inhibit the activity of certain proteases by forming a stable complex with the enzyme, thereby preventing substrate binding . Additionally, thietane-3-carboxylic acid 1-oxide can induce changes in gene expression by interacting with DNA-binding proteins and transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thietane-3-carboxylic acid 1-oxide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or strong oxidizing agents . Long-term studies have shown that thietane-3-carboxylic acid 1-oxide can have lasting effects on cellular function, including sustained changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of thietane-3-carboxylic acid 1-oxide vary with different dosages in animal models. At low doses, the compound has been found to enhance certain metabolic processes without causing significant toxicity . At high doses, thietane-3-carboxylic acid 1-oxide can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage level leads to a marked increase in adverse effects .

Metabolic Pathways

Thietane-3-carboxylic acid 1-oxide is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites, including sulfoxides and sulfones . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells .

Transport and Distribution

Within cells and tissues, thietane-3-carboxylic acid 1-oxide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects . The distribution of thietane-3-carboxylic acid 1-oxide is influenced by its chemical properties, including its solubility and affinity for different biomolecules .

Subcellular Localization

Thietane-3-carboxylic acid 1-oxide exhibits specific subcellular localization patterns. It is often found in the mitochondria, where it can influence mitochondrial function and energy metabolism . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to specific organelles . These localization patterns are crucial for its activity and function within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxothietane-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of thietane with carbon dioxide under specific conditions. Another method includes the oxidation of thietane-3-carboxylic acid using oxidizing agents such as potassium permanganate or hydrogen peroxide .

Industrial Production Methods: Industrial production of this compound typically involves the large-scale oxidation of thietane derivatives. This process requires precise control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Oxothietane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Oxothietane-3-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Thietane-3-carboxylic acid
  • 1-Oxothiazolidine-4-carboxylic acid
  • 3-Oxocyclobutanecarboxylic acid

Comparison: 1-Oxothietane-3-carboxylic acid is unique due to the presence of the sulfur atom in its ring structure, which imparts distinct chemical properties compared to similar compounds. For instance, thietane-3-carboxylic acid lacks the oxo group, making it less reactive in oxidation reactions.

Properties

IUPAC Name

1-oxothietane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6O3S/c5-4(6)3-1-8(7)2-3/h3H,1-2H2,(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPWHRLTLDYYSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766-14-3
Record name 1-oxo-1lambda4-thietane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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